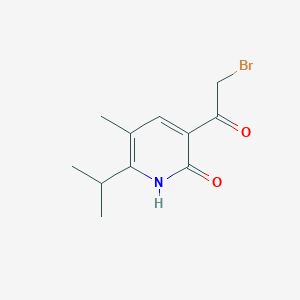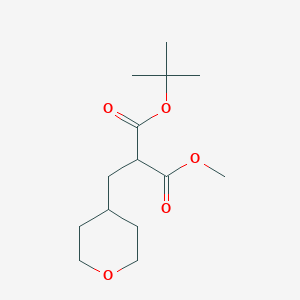
2-Benzylsulfonyl-1-methyl-5-nitroimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzylsulfonyl-1-methyl-5-nitroimidazole is a synthetic compound belonging to the class of nitroimidazoles. Nitroimidazoles are known for their diverse applications, particularly in the field of medicine as antimicrobial agents. The compound’s structure features a benzylsulfonyl group attached to a methylated nitroimidazole ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzylsulfonyl-1-methyl-5-nitroimidazole typically involves the nitration of an imidazole precursor followed by sulfonylation and methylation steps. One common method includes:
Nitration: The imidazole ring is nitrated using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
Sulfonylation: The nitrated imidazole is then reacted with benzylsulfonyl chloride in the presence of a base such as triethylamine to form the benzylsulfonyl derivative.
Methylation: Finally, the compound is methylated using methyl iodide or a similar methylating agent under basic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing product quality.
Chemical Reactions Analysis
Types of Reactions: 2-Benzylsulfonyl-1-methyl-5-nitroimidazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: The benzylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Sodium hydride (NaH), alkyl halides.
Major Products:
Reduction: 2-Benzylsulfonyl-1-methyl-5-aminoimidazole.
Oxidation: Various oxidized derivatives depending on the oxidizing agent used.
Substitution: Substituted imidazole derivatives with different functional groups.
Scientific Research Applications
2-Benzylsulfonyl-1-methyl-5-nitroimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its nitroimidazole core, which is known to exhibit activity against anaerobic bacteria and protozoa.
Medicine: Explored for its potential therapeutic applications, including its use in the treatment of infections and as a radiosensitizer in cancer therapy.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical processes.
Mechanism of Action
The mechanism of action of 2-Benzylsulfonyl-1-methyl-5-nitroimidazole involves the reduction of the nitro group to generate reactive intermediates. These intermediates can interact with cellular components, leading to the disruption of essential biological processes. The compound targets microbial DNA, causing strand breaks and inhibiting replication, which ultimately results in cell death.
Comparison with Similar Compounds
Metronidazole: Another nitroimidazole used as an antimicrobial agent.
Tinidazole: Similar in structure and function, used to treat protozoal infections.
Ornidazole: Used for its antiprotozoal and antibacterial properties.
Comparison: 2-Benzylsulfonyl-1-methyl-5-nitroimidazole is unique due to its benzylsulfonyl group, which may impart different pharmacokinetic and pharmacodynamic properties compared to other nitroimidazoles. This structural difference can influence its solubility, stability, and interaction with biological targets, potentially offering advantages in specific applications.
Properties
Molecular Formula |
C11H11N3O4S |
|---|---|
Molecular Weight |
281.29 g/mol |
IUPAC Name |
2-benzylsulfonyl-1-methyl-5-nitroimidazole |
InChI |
InChI=1S/C11H11N3O4S/c1-13-10(14(15)16)7-12-11(13)19(17,18)8-9-5-3-2-4-6-9/h2-7H,8H2,1H3 |
InChI Key |
QWVHQBUYHWVJRS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CN=C1S(=O)(=O)CC2=CC=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]piperidine](/img/structure/B13875044.png)




![2-(phenoxymethyl)-6,7-dihydro-5H-[1,3]thiazolo[5,4-c]pyridin-4-one](/img/structure/B13875079.png)
![N-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butyl]-N-propan-2-ylacetamide](/img/structure/B13875083.png)





![2-Phenylpyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B13875128.png)
